molecular formula C17H19ClN4O2 B2841974 2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1797803-91-8

2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No.: B2841974
CAS No.: 1797803-91-8
M. Wt: 346.82
InChI Key: DCCKMVOUXSBWMG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a pyrrolidinyl-pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Chlorophenoxy Intermediate

      Starting Material: 4-chlorophenol

      Reaction: 4-chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-chlorophenoxy)acetic acid.

      Conditions: Reflux in an aqueous medium.

  • Synthesis of the Pyrrolidinyl-Pyrimidinyl Intermediate

      Starting Material: 4-(pyrrolidin-1-yl)pyrimidine

      Reaction: This intermediate is synthesized by reacting 2-chloropyrimidine with pyrrolidine in the presence of a base (e.g., potassium carbonate).

      Conditions: Reflux in an organic solvent like dimethylformamide (DMF).

  • Coupling Reaction

      Starting Materials: 2-(4-chlorophenoxy)acetic acid and 4-(pyrrolidin-1-yl)pyrimidine

      Reaction: The two intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

      Conditions: Room temperature in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Automated Synthesis: Using automated reactors to control reaction parameters precisely.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives of the chlorophenoxy and pyrimidinyl groups.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Anhydrous conditions.

      Products: Reduced forms of the acetamide and pyrimidinyl groups.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂).

      Conditions: Reflux in an organic solvent.

      Products: Substituted derivatives at the chlorophenoxy or pyrimidinyl positions.

Common Reagents and Conditions

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethanol.

    Temperature: Reactions typically occur at room temperature to reflux conditions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers to improve thermal and mechanical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.

    Protein Binding: Used in assays to study protein-ligand interactions.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific biological pathways.

    Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: Employed in the synthesis of agrochemicals for pest control.

    Cosmetics: Incorporated into formulations for its potential bioactive properties.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the pyrimidinyl and pyrrolidinyl moieties.

    4-(pyrrolidin-1-yl)pyrimidine: Contains the pyrimidinyl and pyrrolidinyl groups but lacks the chlorophenoxy and acetamide linkages.

Uniqueness

2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-13-3-5-14(6-4-13)24-12-17(23)20-11-15-19-8-7-16(21-15)22-9-1-2-10-22/h3-8H,1-2,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCKMVOUXSBWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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